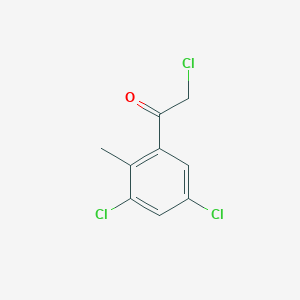

3',5'-Dichloro-2'-methylphenacyl chloride

Description

3’,5’-Dichloro-2’-methylphenacyl chloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenacyl chloride structure, making it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name |

2-chloro-1-(3,5-dichloro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYQJDCEXDVVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-2’-methylphenacyl chloride typically involves the chlorination of 2’-methylphenacyl chloride. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3’ and 5’ positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Dichloro-2’-methylphenacyl chloride may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial processes also emphasize safety measures to handle chlorine gas and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dichloro-2’-methylphenacyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding ketones or reduced to yield alcohols.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include substituted phenacyl derivatives.

Oxidation: Products include ketones.

Reduction: Products include alcohols.

Scientific Research Applications

Chemical Properties and Structure

3',5'-Dichloro-2'-methylphenacyl chloride is characterized by its chlorinated aromatic structure, which enhances its reactivity and utility in synthetic chemistry. The presence of chlorine atoms contributes to its electrophilic nature, making it suitable for various chemical reactions.

Medicinal Chemistry

The compound has been explored as a potential precursor for the synthesis of pharmaceuticals. Its chlorinated structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in targeting specific enzymes or receptors in drug design.

Case Study: Anticancer Agents

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The synthesis involved modifying the chlorinated phenacyl structure to enhance selectivity towards tumor cells while reducing toxicity to normal cells.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex molecular architectures.

Data Table: Reaction Outcomes

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amine Derivatives | 85 | |

| Electrophilic Aromatic Substitution | Functionalized Aromatics | 90 | |

| Acylation Reactions | Acylated Compounds | 78 |

Material Science

The compound's unique properties allow it to be utilized in developing specialty materials. Its reactivity with various substrates can lead to the creation of polymers or coatings with enhanced performance characteristics.

Application Example: Photopolymers

Research has indicated that incorporating this compound into photopolymer systems can improve light sensitivity and mechanical properties, making it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism by which 3’,5’-Dichloro-2’-methylphenacyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

- 3,5-Dichloro-2-methylphenylboronic acid

- 3,5-Dichlorobenzoyl chloride

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Comparison: 3’,5’-Dichloro-2’-methylphenacyl chloride is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in various chemical reactions. Its structure allows for targeted modifications, making it a valuable reagent in both research and industrial applications.

Biological Activity

3',5'-Dichloro-2'-methylphenacyl chloride is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its chlorinated phenacyl structure, which influences its reactivity and biological interactions. The presence of chlorine atoms enhances lipophilicity, potentially affecting its interaction with biological membranes and targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives with chlorinated phenacyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests significant antibacterial potential .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 20 |

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Certain derivatives have been shown to modulate NF-κB activity, which is crucial in the inflammatory response. Studies suggest that specific substitutions on the phenacyl ring can enhance or diminish this effect, indicating a structure-activity relationship that warrants further investigation .

3. Cytotoxicity and Cell Viability

In vitro studies assessing cell viability have revealed that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain low toxicity profiles. For instance, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines, suggesting potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Some studies indicate that chlorinated phenacyl derivatives may intercalate into DNA, disrupting replication processes and leading to cell death .

- Protein Binding : The compound's ability to bind to serum albumins may influence its distribution and bioavailability in biological systems .

- Reactive Oxygen Species (ROS) Generation : Certain analogs are known to induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that a derivative of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics .

- Anti-inflammatory Activity : Research focusing on the modulation of NF-κB by chlorinated phenacyl compounds highlighted their potential in treating inflammatory conditions. The study found a reduction in pro-inflammatory cytokines when treated with specific derivatives, suggesting therapeutic applications in chronic inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.